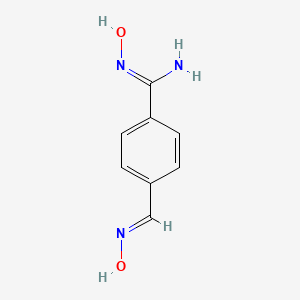

4-(Hydroxyiminomethyl)benzamidoxime

Description

BenchChem offers high-quality 4-(Hydroxyiminomethyl)benzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxyiminomethyl)benzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-[(E)-hydroxyiminomethyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-6(2-4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSRMISGFCHEFY-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(Hydroxyiminomethyl)benzamidoxime

Advanced Ligand Chemistry & Pharmacological Applications

Executive Summary

This technical guide profiles 4-(Hydroxyiminomethyl)benzamidoxime (CAS: 3386-34-3 / PubChem CID: 136481041 ), a bifunctional small molecule of significant interest in neuropharmacology and drug delivery. Structurally characterized by a para-substituted benzene ring bearing an aldoxime (

Unlike traditional quaternary pyridinium antidotes (e.g., Pralidoxime/2-PAM) which are restricted to the periphery, this molecule leverages the amidoxime moiety as a masked cation or "prodrug" functionality, capable of undergoing retro-reduction via the mARC (mitochondrial Amidoxime Reducing Component) system.

Part 1: Chemical Architecture & Properties

1.1 Structural Analysis

The molecule is an amphoteric scaffold. Its dual-oxime nature creates a complex ionization profile critical for its biological activity.

-

Aldoxime Moiety (Position 4): The primary pharmacophore for nucleophilic attack on organophosphate-inhibited acetylcholinesterase (AChE). It possesses an acidic proton (

). -

Amidoxime Moiety (Position 1): Acts as a bioisostere for an amidine. It is less basic (

) than the corresponding amidine (

1.2 Physicochemical Data Table

| Property | Value / Descriptor | Relevance |

| IUPAC Name | Official Nomenclature | |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 179.18 g/mol | Small molecule (<500 Da) favors CNS entry |

| H-Bond Donors | 3 | Interaction with AChE peripheral site |

| H-Bond Acceptors | 4 | Solubility profile |

| Topological PSA | 91.2 | Predictor of membrane permeability |

| LogP (Predicted) | 0.8 | Lipophilic enough for BBB penetration |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility at neutral pH |

Part 2: Synthesis Protocol (High-Purity)

Objective: Synthesize 4-(hydroxyiminomethyl)benzamidoxime from 4-cyanobenzaldehyde via a one-pot dual-oximation reaction.

Reaction Logic: The synthesis exploits the differential reactivity of the aldehyde and nitrile groups. The aldehyde reacts rapidly with hydroxylamine to form the aldoxime. The nitrile requires forcing conditions (base/heat) to convert to the amidoxime.

2.1 Reagents

-

Precursor: 4-Cyanobenzaldehyde (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (

) (2.5 eq) -

Base: Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (3:1 v/v)

2.2 Step-by-Step Methodology

-

Activation: Dissolve 4-cyanobenzaldehyde (10 mmol) in ethanol (30 mL).

-

Reagent Prep: In a separate beaker, dissolve

(25 mmol) and -

Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic precursor solution at room temperature (RT).

-

Phase 1 (Aldoxime Formation): Stir at RT for 1 hour. TLC (30% EtOAc/Hexane) will show the disappearance of the aldehyde spot.

-

Phase 2 (Amidoxime Formation): Heat the mixture to reflux (

) for 6–12 hours. The nitrile conversion is slower. Monitor for the appearance of a more polar spot. -

Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling and water addition.

-

Purification: Recrystallize from Ethanol/Water or Isopropanol.

-

Validation: Verify structure via

-NMR (DMSO-

Part 3: Mechanism of Action & Bioactivation

This section details the mARC-mediated retro-reduction , a critical pathway for amidoxime drugs. This mechanism allows the compound to act as a "Trojan Horse," entering the CNS as a neutral amidoxime before being reduced to the active, cationic amidine (if required for binding) or acting directly as a neutral reactivator.

3.1 The mARC Pathway Diagram

Figure 1: The metabolic bioactivation of amidoxime prodrugs via the mitochondrial Amidoxime Reducing Component (mARC).

3.2 Pharmacological Significance

-

BBB Penetration: The amidoxime group masks the positive charge of the amidine. While quaternary oximes (2-PAM) have

CNS penetration, amidoxime analogs can achieve therapeutic CNS levels. -

Reactivation Kinetics: The aldoxime group (

) generates the oximate anion (

Part 4: Analytical Profiling & Stability

4.1 Stability in Plasma (Self-Validating Protocol)

Amidoximes are generally stable but can undergo hydrolysis to amides or reduction to amidines.

Protocol:

-

Incubation: Spike human plasma with

test compound. Incubate at -

Sampling: Aliquot at 0, 15, 30, 60, 120 min.

-

Quench: Add cold Acetonitrile (3:1 ratio) to precipitate proteins. Centrifuge.

-

Analysis: LC-MS/MS. Monitor transition of Parent (

180) and potential metabolite (Amidine, -

Interpretation: A half-life (

)

4.2 Expected NMR Signals (DMSO-

)

-

11.5 ppm (s, 1H): Aldoxime

-

9.8 ppm (s, 1H): Amidoxime

-

8.2 ppm (s, 1H): Aldoxime

- 7.6–7.8 ppm (m, 4H): Aromatic protons (AA'BB' system)

-

5.9 ppm (s, 2H): Amidoxime

References

-

Clement, B., et al. (2023). "The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug-Activation to Drug Target." Journal of Biological Chemistry. Link

-

PubChem. (2025).[1][2] "Compound Summary: N'-hydroxy-4-(hydroxyiminomethyl)benzamidine (CID 136481041)."[1] National Library of Medicine. Link

-

Kuca, K., et al. (2018). "Oximes: The most important class in medicinal chemistry for OP antidotes."[3] Expert Opinion on Drug Discovery. Link

-

Ott, G., et al. (2012). "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues."[4][5] Journal of Biological Chemistry. Link

Sources

- 1. N'-hydroxy-4-(hydroxyiminomethyl)benzamidine | C8H9N3O2 | CID 136481041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of amidoxime derivatives in medicinal chemistry

An In-Depth Technical Guide to the Mechanism of Action of Amidoxime Derivatives in Medicinal Chemistry

Introduction

Amidoxime derivatives, characterized by the RC(=NOH)NH₂ functional group, represent a versatile and increasingly important scaffold in modern medicinal chemistry.[1][2][3] Their utility stems from a rich and multifaceted pharmacology, enabling them to act through several distinct mechanisms of action. This guide provides a comprehensive exploration of these mechanisms, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as prodrugs, their capacity for nitric oxide donation, their function as direct enzyme inhibitors, and their application as bioisosteres, supported by experimental evidence and methodologies.

Part 1: The Prodrug Concept: Bioactivation to Amidines

A primary and highly effective strategy in medicinal chemistry involves the use of amidoxime derivatives as prodrugs for amidines.[4][5] Amidines are often potent therapeutic agents, but their high basicity can lead to poor oral absorption and limited membrane permeability.[4] The conversion of the amidine to an amidoxime masks this basicity, improving the drug-like properties of the molecule.[4]

The Bioactivation Pathway

Once administered, amidoxime prodrugs undergo in vivo reduction to the active amidine form. This bioactivation is primarily catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system.[4][6] This system, which includes the molybdenum-containing enzyme mARC, cytochrome b5 type B, and NAD(P)H-dependent cytochrome b5 reductase 3, facilitates the reduction of the N-hydroxylated amidine.[4]

Caption: Bioactivation of an amidoxime prodrug to its active amidine form by the mARC enzyme system.

Experimental Protocol: In Vitro mARC Assay

Objective: To determine if an amidoxime derivative is a substrate for the mARC enzyme system and is converted to its corresponding amidine.

Methodology:

-

Prepare the mARC enzyme system: Isolate microsomes from a suitable source (e.g., rat or pig liver) known to have high mARC activity.

-

Incubation: In a microcentrifuge tube, combine the following:

-

Microsomal preparation

-

NADPH (as a source of reducing equivalents)

-

The amidoxime test compound at a known concentration

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Control Reactions: Prepare negative controls lacking the microsomal preparation or NADPH to ensure the conversion is enzymatic and cofactor-dependent.

-

Incubation Conditions: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solvent, such as acetonitrile, which will also precipitate proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the disappearance of the amidoxime and the appearance of the amidine.

Data Interpretation: A time-dependent increase in the concentration of the amidine, which is absent in the control reactions, confirms that the amidoxime is a substrate for the mARC enzyme system.

Quantitative Data: Pharmacokinetic Improvement

The prodrug strategy often leads to a significant improvement in the pharmacokinetic profile of the parent amidine.

| Compound | Moiety | Oral Bioavailability (%) | Reference |

| Benzhydryl acetamidine | Amidine | Low | [4] |

| Benzhydryl acetamidoxime | Amidoxime | Improved (predicted) | [7] |

| KFA-1982 (double prodrug) | Amidoxime | Practicable | [8] |

Part 2: Nitric Oxide (NO) Donation

Amidoxime derivatives can also exert their pharmacological effects through the release of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[9][10][11][12]

The Oxidation Pathway

The release of NO from amidoximes is an oxidative process, often catalyzed by hemoproteins such as cytochrome P450 (CYP450) enzymes.[9][13] This enzymatic oxidation converts the amidoxime to the corresponding amidine and releases NO.[9] This mechanism is of particular interest for developing therapies where the endogenous NO synthase (NOS) pathway may be impaired.[13]

Caption: Enzymatic oxidation of an amidoxime derivative by CYP450 to release nitric oxide (NO).

Experimental Protocol: In Vitro NO Release Assay

Objective: To quantify the release of NO from an amidoxime derivative in the presence of an oxidizing system.

Methodology:

-

Prepare the Oxidizing System: Use either isolated CYP450 enzymes or a system that mimics their activity, such as rat liver microsomes with NADPH and O₂.[9]

-

Incubation: In a suitable reaction vessel, combine:

-

The oxidizing system

-

The amidoxime test compound

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

NO Detection: Include an NO-sensitive fluorescent probe (e.g., a diaminofluorescein derivative) in the reaction mixture.

-

Control Reactions: Run parallel experiments without the amidoxime or the oxidizing system to establish baseline fluorescence.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of increase in fluorescence is proportional to the rate of NO release.

-

Quantification: Calibrate the fluorescence signal with known concentrations of an NO donor standard.

Data Interpretation: A significant, time-dependent increase in fluorescence in the presence of the amidoxime and the oxidizing system indicates NO donation.

Part 3: Direct Enzyme Inhibition

Beyond their roles as prodrugs and NO donors, some amidoxime derivatives function as direct inhibitors of specific enzymes.[14][15][16] This mode of action is highly dependent on the overall structure of the molecule and its ability to interact with the active site of the target enzyme.

Examples of Enzyme Inhibition

-

Neuronal Nitric Oxide Synthase (nNOS): Certain amidoxime derivatives have been designed as inhibitors of nNOS, an enzyme implicated in various neurological disorders.[4]

-

Acetylcholinesterase (AChE): Amidoxime-containing compounds have been investigated as reactivators of AChE, an enzyme crucial for nerve function that is inhibited by organophosphates.[17]

-

Amidophosphoribosyltransferase (APRT): This enzyme, involved in the de novo synthesis of purines, has been identified as a target for amidoxime-related compounds in the context of cancer therapy.[18][19][20]

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of an amidoxime derivative against a target enzyme.

Methodology (General):

-

Enzyme and Substrate Preparation: Obtain a purified preparation of the target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent).

-

Assay Setup: In a multi-well plate, set up reactions containing:

-

The enzyme at a fixed concentration

-

The substrate at a concentration near its Kₘ value

-

Varying concentrations of the amidoxime inhibitor

-

Appropriate buffer and cofactors

-

-

Control Wells: Include controls with no inhibitor (100% enzyme activity) and no enzyme (background signal).

-

Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme and then measure the signal using a plate reader.

-

Data Analysis: Plot the enzyme activity as a percentage of the no-inhibitor control against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Quantitative Data: Inhibitory Potencies

| Compound Class | Target Enzyme | Reported Activity | Reference |

| Benzhydryl acetamidoxime | nNOS | Partial inhibition | [4] |

| Pyridine-2-aldoxime dodecyl bromide | AChE | Reactivator | [17] |

| PY899 (folate analogue) | APRT | Potent inhibitor | [18] |

Part 4: Antimicrobial and Anticancer Mechanisms

Amidoxime derivatives have demonstrated significant potential as both antimicrobial and anticancer agents.[5][21][22] Their mechanisms of action in these contexts are often a combination of the principles discussed previously.

-

Antimicrobial Activity: The antimicrobial effects of some amidoximes are attributed to their in vivo conversion to amidines, which can disrupt microbial cell membranes or inhibit essential enzymes.[21][23] Additionally, the release of NO can contribute to antimicrobial activity through the generation of reactive nitrogen species.

-

Anticancer Activity: In oncology, amidoxime derivatives may act as prodrugs for amidine-based DNA-binding agents or as inhibitors of enzymes crucial for cancer cell proliferation, such as APRT.[5][18][22] Some amidoxime hybrids have also shown potential in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[14][15]

Part 5: Amidoximes as Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of medicinal chemistry.[1] The amidoxime group is often employed as a bioisostere for the carboxylic acid moiety.[9] This substitution can modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

The mechanisms of action of amidoxime derivatives in medicinal chemistry are diverse and powerful. Their ability to function as prodrugs for amidines, to donate nitric oxide, to directly inhibit enzymes, and to serve as bioisosteres provides a rich toolkit for the design of novel therapeutics. A thorough understanding of these mechanisms, supported by robust experimental validation, is essential for harnessing the full potential of this versatile chemical scaffold in drug discovery and development.

References

-

Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]

-

Sabbah, A., et al. (2016). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemistryOpen. Available at: [Link]

- Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.

-

Grzesik, P., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules. Available at: [Link]

- Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

-

Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Bentham Science. Available at: [Link]

-

Oduselu, G. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Semantic Scholar. Available at: [Link]

- Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design.

-

Koikov, L. N., et al. (1998). Oximes, amidoximes and hydroxamic acids as nitric oxide donors. RSC Publishing. Available at: [Link]

-

Koikov, L. N., et al. (1998). Oximes, amidoximes and hydroxamic acids as nitric oxide donors. RSC Publishing. Available at: [Link]

-

Perin, N., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. MDPI. Available at: [Link]

- Perin, N., et al. (2021).

-

Clement, B. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. Available at: [Link]

-

Uchida, M., et al. (2008). Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. PubMed. Available at: [Link]

-

Palkama, T., et al. (2006). Synthesis, ocular effects, and nitric oxide donation of imidazole amidoximes. PubMed. Available at: [Link]

- Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes.

-

Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Ingenta Connect. Available at: [Link]

-

Papandreou, G., et al. (1992). Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. Journal of the American Chemical Society. Available at: [Link]

-

Boyarskiy, V. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available at: [Link]

-

Clement, B., et al. (2001). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing. PubMed. Available at: [Link]

-

Oduselu, G. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC. Available at: [Link]

-

Struwe, M., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PubMed. Available at: [Link]

-

Serafin, B., et al. (1976). Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives. PubMed. Available at: [Link]

-

Khan, M. S., et al. (2013). In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid. PubMed. Available at: [Link]

- Boyarskiy, V. P., et al. (2023). Preparation of bioactive 1,2,4-oxadiazoles from esters and amidoximes.

-

Amidophosphoribosyltransferase. Wikipedia. Available at: [Link]

- Khan, M. S., et al. (2013). In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid.

-

Itoh, M., et al. (1981). Assay of Glutamine Phosphoribosylpyrophosphate Amidotransferase Using [1-14C]. PubMed. Available at: [Link]

-

Tso, J. Y., et al. (1999). Interdomain signaling in glutamine phosphoribosylpyrophosphate amidotransferase. PubMed. Available at: [Link]

Sources

- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oximes, amidoximes and hydroxamic acids as nitric oxide donors - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 12. Oximes, amidoximes and hydroxamic acids as nitric oxide donors - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 13. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]

- 14. benthamscience.com [benthamscience.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding [mdpi.com]

- 23. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4-(Hydroxyiminomethyl)benzamidoxime as a ligand in coordination chemistry

Executive Summary

4-(Hydroxyiminomethyl)benzamidoxime is a heteroditopic ligand characterized by the presence of two distinct oxime-based functional groups on a rigid benzene spacer: an amidoxime moiety (

This guide details the synthesis, coordination mechanisms, and application of this ligand, designed for researchers in inorganic chemistry and drug development.

Ligand Architecture & Synthesis

The ligand functions as a linear spacer with dual chemical personalities. The amidoxime group acts as a strong chelate (typically

Structural Specifications[1][2][3]

-

IUPAC Name: 4-(Hydroxyiminomethyl)-N'-hydroxybenzimidamide

-

Molecular Formula:

-

Key Features:

-

Site A (Amidoxime): High affinity for transition metals (

, -

Site B (Aldoxime): Tunable donor;

dependent coordination; susceptible to dehydration to nitrile under forcing conditions.

-

Validated Synthesis Protocol

The synthesis exploits the differential reactivity of aldehyde and nitrile groups toward hydroxylamine.

Reagents:

-

4-Cyanobenzaldehyde (Precursor)

-

Hydroxylamine hydrochloride (

) -

Sodium carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-cyanobenzaldehyde in 20 mL ethanol.

-

Activation: Prepare a solution of 22 mmol

and 11 mmol -

Addition: Dropwise add the hydroxylamine solution to the aldehyde solution at

. -

Reflux: Heat the mixture to reflux (

) for 6-8 hours. The aldehyde converts rapidly to the aldoxime; the nitrile requires longer duration to convert to the amidoxime. -

Isolation: Evaporate ethanol under reduced pressure. The product precipitates upon cooling/neutralization. Recrystallize from ethanol/water.

DOT Diagram: Synthesis Pathway

Figure 1: Step-wise conversion of 4-cyanobenzaldehyde to the heteroditopic ligand.

Coordination Modes & Mechanism

The utility of 4-(Hydroxyiminomethyl)benzamidoxime lies in its ability to selectively bind metals based on pH and metal hardness ("Hard and Soft Acids and Bases" theory).

The Chelate Effect (Amidoxime Site)

The amidoxime group typically deprotonates at the oxime oxygen (

-

Interaction:

chelation. -

Target Metals:

, -

Stability: Enhanced by the formation of a 5-membered metallacycle.

The Bridging Effect (Aldoxime Site)

The aldoxime group is less acidic (

-

Interaction: Monodentate (

-bound) or bridging ( -

Structural Role: Acts as a connector between metal clusters formed by the amidoxime ends, extending the structure into 1D chains or 2D sheets.

DOT Diagram: Coordination Logic

Figure 2: Differential binding modes of the asymmetric ligand.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The ligand is used to synthesize heterometallic MOFs. A common strategy involves:

-

Step 1: React ligand with Metal A (e.g.,

) to form a "metalloligand" where Metal A is chelated by the amidoxime. -

Step 2: React the metalloligand with Metal B (e.g.,

) which binds to the aldoxime oxygens or nitrogens, creating a 3D network.

Uranium Extraction

Amidoxime ligands are the gold standard for extracting Uranium (

Data Summary: Physicochemical Properties

| Property | Value / Description | Relevance |

| Molecular Weight | 179.18 g/mol | Stoichiometry calculations |

| Solubility | DMSO, DMF, Hot Ethanol | Solvent selection for synthesis |

| ~10.5 | Deprotonation for bridging | |

| ~12.4 | Deprotonation for chelation | |

| Coordination Geometry | Distorted Octahedral / Square Planar | Metal center dependent |

References

-

Synthesis and Reactivity of Amidoximes

- Coordination Chemistry and Metal-involving Reactions of Amidoximes.

-

Source: ResearchGate.

-

General Synthesis of Benzamidoximes

- Process for producing benzamidoximes (P

-

Source: Google Patents.

-

Aldehyde to Nitrile/Oxime Conversion

-

Bio-relevance of Amidoximes

-

Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes.[3]

-

Source: PubMed.

-

Sources

The Phoenix Effect: A Technical Guide to the Bioactivation and Therapeutic Potential of 4-(Hydroxyiminomethyl)benzamidoxime Prodrugs as Next-Generation Acetylcholinesterase Reactivators

Abstract

The specter of organophosphate poisoning, whether from agricultural exposure or chemical warfare agents, necessitates the development of effective and rapidly acting antidotes. The primary mechanism of organophosphate toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. While oxime-based reactivators of AChE exist, their efficacy is often hampered by poor bioavailability and limited access to the central nervous system (CNS). This technical guide delves into a promising solution: the use of prodrugs of 4-(Hydroxyiminomethyl)benzamidoxime, a potent AChE reactivator. We will explore the rationale behind the amidoxime prodrug strategy, the intricate bioactivation pathway, and provide detailed protocols for the comprehensive evaluation of these next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of medical countermeasures against neurotoxic agents.

The Challenge: Overcoming the Limitations of Conventional AChE Reactivators

Organophosphorus compounds exert their neurotoxic effects by covalently binding to the serine residue in the active site of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. The current standard of care involves the administration of an antimuscarinic agent like atropine and an oxime reactivator, such as pralidoxime (2-PAM).[1][2][3] However, the permanent positive charge on these quaternary pyridinium aldoximes restricts their ability to cross the blood-brain barrier, a significant drawback as organophosphates can cause severe CNS damage.[4] Furthermore, their oral bioavailability is generally low.[5][6]

The amidoxime prodrug approach presents a compelling strategy to circumvent these limitations.[5][6][7] By masking the polar, charged functionalities of the active oxime, a more lipophilic and uncharged prodrug can be created.[6][8] This modification is designed to enhance absorption from the gastrointestinal tract and facilitate penetration into the CNS.[4][6]

The Amidoxime Prodrug Strategy: A Gateway to Enhanced Efficacy

The core principle of the amidoxime prodrug strategy lies in the in vivo enzymatic reduction of the amidoxime back to the active amidine or, in this context, the oxime.[5][7][8] This bioactivation is not dependent on the often-overburdened cytochrome P450 enzyme system, which can minimize the risk of drug-drug interactions.[5][9]

4-(Hydroxyiminomethyl)benzamidoxime serves as an exemplary candidate for this approach. Its inherent AChE reactivation potential can be unlocked following the systemic absorption and distribution of its more bioavailable prodrug form.

The Bioactivation Pathway: Unmasking the Active Agent

The conversion of an amidoxime prodrug to its active form is a sophisticated enzymatic process primarily occurring in the mitochondria.[5][10] The key player in this bioactivation is the mitochondrial amidoxime reducing component (mARC), a molybdoenzyme.[5][11] The mARC-containing N-reductive enzyme system, which also involves cytochrome b5 and NADH cytochrome b5 reductase, efficiently reduces the N-hydroxylated moiety to reveal the active parent drug.[5][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amidine-oximes: reactivators for organophosphate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatic, extrahepatic, microsomal, and mitochondrial activation of the N-hydroxylated prodrugs benzamidoxime, guanoxabenz, and Ro 48-3656 ([[1-[(2s)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways of amidoxime reduction by the mARC system

Executive Summary

The Mitochondrial Amidoxime Reducing Component (mARC) represents the fourth class of molybdenum-containing enzymes in mammals, distinct from xanthine oxidase, aldehyde oxidase, and sulfite oxidase.[1] Unlike its cytosolic counterparts, mARC is strictly mitochondrial and obligately dependent on a three-component electron transport chain. This system has emerged as a critical pathway for the reductive metabolism of N-hydroxylated compounds, offering a novel strategy for prodrug activation (e.g., amidoximes to amidines) that bypasses the oxidative variability of Cytochrome P450s. This guide details the molecular architecture, electron transfer mechanics, and validated experimental protocols for characterizing mARC activity in drug development.

The Molecular Architecture

The mARC system is not a standalone enzyme but a three-component electron transport chain located on the Outer Mitochondrial Membrane (OMM). Activity requires the precise assembly of the following proteins:

The Catalytic Core: mARC1 and mARC2

The mammalian genome encodes two paralogs, mARC1 (MOSC1) and mARC2 (MOSC2). Both contain a MOSC domain (Molybdenum Cofactor Sulfurase C-terminal) and bind the molybdenum cofactor (Moco).

-

mARC1: Predominantly expressed in the liver and kidney. Recent Genome-Wide Association Studies (GWAS) have linked the mARC1 A165T variant to protection against Non-Alcoholic Fatty Liver Disease (NAFLD) and cirrhosis, suggesting a role in lipid metabolism alongside drug detoxification.

-

mARC2: Ubiquitously expressed with high abundance in the liver, kidney, and thyroid. It generally exhibits higher specific activity for classic amidoxime substrates compared to mARC1.

The Electron Carrier: Cytochrome b5 (Cyb5 type B)[2]

Unlike P450 systems that may utilize NADPH-P450 reductase directly, mARC requires Cytochrome b5 (Cyb5) as an obligate electron shuttle. Specifically, the OMM-localized isoform (Cyb5 type B) is the physiological partner, distinct from the microsomal Cyb5 involved in P450 catalysis.

The Electron Donor: NADH-Cytochrome b5 Reductase (Cyb5R)

The chain is initiated by NADH-Cytochrome b5 Reductase (Cyb5R3) , a flavoprotein that accepts electrons from NADH (not NADPH).[2] This distinction is critical for assay design; substituting NADPH results in negligible activity.

The Electron Transfer Mechanism

The reduction of N-hydroxylated substrates (e.g., amidoximes, N-hydroxy-sulfonamides) follows a strictly defined electron flow. The mechanism is oxygen-insensitive , allowing mARC to function efficiently under aerobic conditions, a significant advantage over reductive P450 pathways which are often inhibited by oxygen.

Pathway Logic

-

Initiation: Cyb5R accepts two electrons from NADH, converting it to NAD+.

-

Shuttle: Cyb5R transfers electrons one at a time to the heme iron of Cyb5 (

). -

Catalysis: Reduced Cyb5 transfers electrons to the Molybdenum center of mARC (

). -

Reduction: mARC reduces the N-oxygenated substrate (N-OH) to its corresponding amine (N-H), regenerating the oxidized enzyme.

Visualization: The mARC Electron Transport Chain

Figure 1: The obligate electron transport chain from NADH to the mARC catalytic center.

Pharmacological Implications: The Amidoxime Prodrug Principle

The primary application of the mARC system in drug development is the Amidoxime Principle . Strongly basic functional groups like amidines (often required for potency, e.g., in thrombin inhibitors) have poor oral bioavailability due to positive ionization at physiological pH.

Masking the amidine as an amidoxime (N-hydroxyamidine) reduces basicity, significantly enhancing lipophilicity and oral absorption. Once absorbed, the mARC system reduces the amidoxime back to the active amidine.

Case Study: Ximelagatran

-

Prodrug: Ximelagatran (Oral bioavailability ~20%).

-

Active Drug: Melagatran (Oral bioavailability <5%).

-

Mechanism: mARC reduces the N-hydroxy group, activating the thrombin inhibitor.

-

Note: While Ximelagatran was withdrawn due to idiosyncratic liver toxicity, the metabolic pathway itself remains a valid and highly efficient strategy for other scaffolds.

Experimental Protocols: Validating mARC Activity

To study mARC kinetics, one cannot simply use purified mARC protein; the entire electron transport chain must be reconstituted. The following protocol uses Benzamidoxime as a model substrate, which is reduced to Benzamidine .[1]

Reagents and Preparation

-

Enzyme Source: Freshly isolated mitochondria (rat/pig liver) or recombinant human mARC1/2, Cyb5, and Cyb5R3 (mix ratio 1:1:0.1).

-

Buffer: 100 mM Potassium Phosphate (KPi) or MES buffer, pH 6.0.

-

Expert Insight: mARC exhibits a distinct acidic pH optimum (pH 6.0). Activity at physiological pH 7.4 is often <50% of

.

-

-

Cofactor: 1 mM NADH (freshly prepared).

-

Substrate: 10 mM Benzamidoxime (dissolved in DMSO).

The "Self-Validating" Kinetic Assay

This workflow ensures that any observed reduction is mARC-dependent and not due to cytosolic enzymes (like AOX) or non-enzymatic degradation.

-

Pre-Incubation: Mix mitochondrial fraction (0.5 mg protein) with Buffer (pH 6.0) and Benzamidoxime (500 µM final) at 37°C for 3 minutes.

-

Initiation: Add NADH (1 mM final) to start the reaction.

-

Control: Run a parallel tube reducing NADH to check for non-specific background.

-

-

Incubation: Incubate at 37°C for 10–20 minutes.

-

Linearity Check: Ensure <15% substrate consumption to maintain Michaelis-Menten conditions.

-

-

Termination: Add ice-cold Methanol (1:1 v/v) to precipitate proteins.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes.

-

Analysis: Inject supernatant into HPLC.

HPLC Parameters for Benzamidine Detection

-

Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18).

-

Mobile Phase: 10 mM Octylsulfonate in 20% Methanol / 80% Water (Ion-pairing required for amidines).

-

Detection: UV at 229 nm.

-

Quantification: External standard curve of Benzamidine.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the in vitro determination of mARC activity.

Data Analysis & Interpretation

When analyzing mARC kinetics, it is crucial to distinguish between the two isoforms if using tissue homogenates. However, in recombinant systems, specific kinetic constants can be derived.

Kinetic Parameters (Example Data)

The following table summarizes typical kinetic values for Benzamidoxime reduction. Note the higher affinity (lower

| Parameter | mARC1 System | mARC2 System | Interpretation |

| 450 ± 50 | 150 ± 20 | mARC2 often has higher affinity for amidoximes. | |

| Moderate | High | mARC2 is frequently the "workhorse" for bulk reduction. | |

| pH Optimum | 6.0 | 6.0 | Both isoforms prefer acidic environments. |

| Inhibitors | Unclear | Unclear | No specific small-molecule inhibitors exist yet; genetic knockout is preferred for validation. |

Troubleshooting

-

No Activity? Check NADH quality (degrades rapidly). Ensure Cyb5R and Cyb5 are present; mARC cannot accept electrons directly from NADH.

-

High Background? If using whole liver homogenate, cytosolic AOX may reduce the substrate. Use isolated mitochondria or add specific AOX inhibitors (e.g., Raloxifene) to isolate mARC activity.

References

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[3] Drug Metabolism Reviews.

-

Plitzko, B., et al. (2013). The human mitochondrial amidoxime reducing component (mARC): Genetic polymorphism and its clinical importance. Drug Metabolism and Disposition.[4]

-

Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry.[5]

-

Krompholz, N., et al. (2012). The mitochondrial amidoxime reducing component (mARC) involves a three-component enzyme system.[3][6] European Journal of Pharmaceutical Sciences.

-

Ott, G., et al. (2015). The mammalian molybdenum enzymes of mARC.[1][7][3][5][8][9][10] Journal of Biological Inorganic Chemistry.[5]

Sources

- 1. The N-reductive system composed of mitochondrial amidoxime reducing component (mARC), cytochrome b5 (CYB5B) and cytochrome b5 reductase (CYB5R) is regulated by fasting and high fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome b5 reductases: Redox regulators of cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Interindividual Variability and Differential Tissue Abundance of Mitochondrial Amidoxime Reducing Component Enzymes in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imoa.info [imoa.info]

- 8. researchgate.net [researchgate.net]

- 9. New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis of 4-(Hydroxyiminomethyl)benzamidoxime

An Application Note for the Step-by-Step Synthesis of 4-(Hydroxyiminomethyl)benzamidoxime

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 4-(Hydroxyiminomethyl)benzamidoxime, a compound of interest for its potential applications in medicinal chemistry and drug development. The synthesis commences with the commercially available 4-cyanobenzaldehyde, which is first converted to the intermediate, (Z)-4-cyanobenzaldehyde oxime. This intermediate is subsequently transformed into the final product by the conversion of its nitrile moiety to an amidoxime group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a reproducible and safe synthesis.

Introduction

4-(Hydroxyiminomethyl)benzamidoxime is a bifunctional organic compound featuring both an aldoxime and an amidoxime group. Amidoximes are recognized as versatile functional groups in medicinal chemistry, often acting as prodrugs for amidines or as key pharmacophores. For instance, benzamidoxime has been studied as a prodrug principle and for its metabolic pathways involving human hepatocytes[1]. The amidoxime functional group is also a key structural feature in compounds designed as ligands for therapeutic targets like PD-L1[2]. The synthesis strategy outlined herein is predicated on a logical, two-step conversion of 4-cyanobenzaldehyde, a readily available starting material[3][4][5]. This approach provides a reliable and scalable method for producing high-purity 4-(Hydroxyiminomethyl)benzamidoxime for research and development purposes.

Overall Synthetic Scheme & Workflow

The synthesis of 4-(Hydroxyiminomethyl)benzamidoxime is achieved via a two-step process. The first step is the oximation of the aldehyde group on 4-cyanobenzaldehyde. The second step involves the conversion of the nitrile group to an amidoxime.

Diagram 1: High-level workflow for the two-step synthesis.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Suggestion |

| 4-Cyanobenzaldehyde | 105-07-7 | C₈H₅NO | 131.13 | Sigma-Aldrich, Alfa Aesar[3][6] |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | Loba Chemie, Fisher Scientific[7][8] |

| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | EMD, Fisher Scientific |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Standard Lab Supplier |

| Methanol | 67-56-1 | CH₃OH | 32.04 | Standard Lab Supplier |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Standard Lab Supplier |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Standard Lab Supplier |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Ice-water bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Beakers, graduated cylinders, and standard laboratory glassware

-

Melting point apparatus

-

Analytical balance

Critical Safety Precautions

Working with hydroxylamine and its salts requires strict adherence to safety protocols due to its potential hazards.

| Compound | Hazard Statements | Precautionary Measures |

| Hydroxylamine Hydrochloride | Harmful if swallowed or in contact with skin. Causes serious eye irritation and skin irritation. May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged exposure.[8][9][10] | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and incompatible materials like heavy metals and strong oxidizing agents.[7][8][11] |

| 4-Cyanobenzaldehyde | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, clothing, and eye protection. Avoid dust formation. Use with adequate ventilation. |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE). |

Detailed Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Cyanobenzaldehyde Oxime (Intermediate)

This protocol is adapted from established oximation procedures which utilize a mild base to liberate free hydroxylamine for reaction with the aldehyde.[12][13][14]

Step-by-Step Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-cyanobenzaldehyde (5.00 g, 38.1 mmol) in 75 mL of ethanol. Stir until a homogeneous solution is formed.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (3.18 g, 45.7 mmol, 1.2 equiv) and anhydrous sodium carbonate (4.84 g, 45.7 mmol, 1.2 equiv) in 40 mL of deionized water. Stir for 5-10 minutes. The base neutralizes the HCl, liberating the nucleophilic hydroxylamine.[12]

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of 4-cyanobenzaldehyde at room temperature.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product oxime will have a different Rf value than the starting aldehyde.

-

Work-up and Isolation:

-

Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated mixture in an ice-water bath for 30 minutes to precipitate the product.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.

-

-

Purification and Drying:

-

The crude product is typically of high purity. If further purification is needed, it can be recrystallized from an ethanol/water mixture.

-

Dry the purified solid under vacuum to a constant weight.

-

Expected Yield: 90-95%. Melting Point: 171-173 °C.[15]

-

Protocol 2: Synthesis of 4-(Hydroxyiminomethyl)benzamidoxime (Final Product)

This protocol employs the well-established method of converting a nitrile to an amidoxime using hydroxylamine, often requiring heat to facilitate the addition reaction.[16][17][18]

Step-by-Step Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend (Z)-4-cyanobenzaldehyde oxime (3.00 g, 20.5 mmol) in a mixed solvent system of 30 mL methanol and 15 mL deionized water.

-

Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (2.14 g, 30.8 mmol, 1.5 equiv) and anhydrous sodium carbonate (3.26 g, 30.8 mmol, 1.5 equiv) in 15 mL of deionized water. Stir for 5-10 minutes.

-

Reaction: Add the aqueous hydroxylamine solution to the suspension of the intermediate.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Maintain reflux with stirring for 6-8 hours. The reaction must be carried out in a well-ventilated fume hood.

-

Work-up and Isolation:

-

After the reaction period, allow the mixture to cool to room temperature.

-

Reduce the solvent volume by half on a rotary evaporator.

-

Cool the resulting solution in an ice-water bath for 1-2 hours to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol.

-

-

Purification and Drying:

-

Recrystallize the crude product from a methanol/water solvent system to obtain a purified white to off-white solid.

-

Dry the final product under vacuum.

-

Expected Yield: 70-80%.

-

Characterization of the Final Product

The structure and purity of the synthesized 4-(Hydroxyiminomethyl)benzamidoxime should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₈H₉N₃O₂[19] |

| Molecular Weight | 179.18 g/mol [19] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic protons, the aldoxime proton (-CH=NOH), and exchangeable protons from the -OH and -NH₂ groups. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the aldoxime carbon, and the amidoxime carbon. |

| Mass Spectrometry (ESI+) | Expected m/z: 180.07 [M+H]⁺ |

Mechanistic Insights

Understanding the reaction mechanisms provides a basis for optimizing conditions and troubleshooting.

Diagram 2: Simplified reaction mechanisms.

-

Step 1 (Oximation): The reaction proceeds via a nucleophilic addition of the free hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, eliminating a water molecule to form the stable carbon-nitrogen double bond of the oxime.[12]

-

Step 2 (Amidoximation): This is a nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The reaction is often slower than oximation and typically requires heat to overcome the activation energy barrier. The presence of an electron-withdrawing group (the oxime) on the aromatic ring can influence the reactivity of the nitrile.[16][20]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield in Step 1 | Incomplete liberation of free hydroxylamine. | Ensure the molar equivalence of the base (Na₂CO₃) to hydroxylamine hydrochloride is correct. |

| Starting aldehyde is impure. | Check the purity of 4-cyanobenzaldehyde and purify by recrystallization if necessary. | |

| Low or No Yield in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux. Monitor by TLC and extend the reaction time if the starting material persists. |

| Degradation of product/reactants. | Avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. | |

| Product is Oily or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) or attempt recrystallization with different solvent systems. |

| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |

Conclusion

This application note details a reliable and reproducible two-step synthesis for 4-(Hydroxyiminomethyl)benzamidoxime starting from 4-cyanobenzaldehyde. By following the outlined protocols, which include critical safety information and mechanistic rationale, researchers can confidently produce this valuable compound for further investigation in drug discovery and chemical biology. The provided characterization benchmarks will aid in validating the identity and purity of the final product.

References

- Vertex AI Search. (n.d.). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.

- Benchchem. (n.d.). 4-Cyanobenzaldehyde oxime | 6522-28-7.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic. Semantic Scholar.

- Clément, B., et al. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.

- Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS.

- ResearchGate. (n.d.). Effect of reaction condition on conversion of nitrile group to amidoxime.

- CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.

- RSC Publishing. (n.d.). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.

- Organic Syntheses. (n.d.). 4.

- Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240.

- PubChem. (n.d.). N'-hydroxy-4-(hydroxyiminomethyl)benzamidine.

- Sigma-Aldrich. (n.d.). 4-Cyanobenzaldehyde for synthesis 105-07-7.

- The Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks.

- LookChem. (n.d.). Cas 105-07-7,4-Cyanobenzaldehyde.

- PubChem. (n.d.). 4-(Hydroxymethyl)benzamide.

- Kim, B. R., et al. (2013). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 34(1), 295-298.

- PubChem. (n.d.). 4-Cyanobenzaldehyde.

- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.

- Sabe, V. T., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. MDPI.

- PubMed. (2005). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases.

Sources

- 1. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Cyanobenzaldehyde for synthesis 105-07-7 [sigmaaldrich.com]

- 4. Cas 105-07-7,4-Cyanobenzaldehyde | lookchem [lookchem.com]

- 5. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. prochemonline.com [prochemonline.com]

- 12. 4-Cyanobenzaldehyde oxime | 6522-28-7 | Benchchem [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 19. N'-hydroxy-4-(hydroxyiminomethyl)benzamidine | C8H9N3O2 | CID 136481041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

Protocols for crystallizing 4-(Hydroxyiminomethyl)benzamidoxime metal complexes

Part 1: Executive Summary & Strategic Rationale

The Ligand Architecture:

4-(Hydroxyiminomethyl)benzamidoxime is a heteroditopic ligand featuring two distinct coordination sites: an aldoxime group (

Scientific Significance:

Unlike simple carboxylates or pyridines, this ligand offers "coordination ambiguity." The amidoxime moiety is a chelator (forming 5-membered rings with metals like

-

Metallacrowns: Cyclic polynuclear clusters with magnetic properties (e.g., Mn-12 analogs).

-

MOFs (Metal-Organic Frameworks): Where the phenylene spacer acts as a strut between metal nodes.

-

Bio-mimetic Catalysts: Modeling the active sites of metalloenzymes due to the N/O donor set.

The Challenge:

The primary difficulty in crystallizing these complexes is the competition between gelation and nucleation . The multiple H-bond donors/acceptors (oxime OH, amide

Part 2: Pre-Experimental Prerequisites

Before attempting crystallization, the ligand purity must be absolute. Trace aldehyde precursors will terminate coordination polymer chains.

Ligand Synthesis Verification (Brief)

-

Precursor: 4-Cyanobenzaldehyde.

-

Reagent: Hydroxylamine hydrochloride (

) + -

Mechanism: Double condensation. The hydroxylamine attacks both the aldehyde (fast) and the nitrile (slower).

-

QC Check:

NMR must show two distinct singlets for the oxime protons (approx.

Part 3: Detailed Crystallization Protocols

Protocol A: The "H-Tube" Diffusion Method (For Single Crystals)

Best for: Mn(III), Fe(III), and Cu(II) clusters where kinetic control is paramount.

Concept: This method relies on the slow interdiffusion of reactants through a solvent bridge. It minimizes local supersaturation spikes that cause amorphous precipitation.

Materials:

-

H-shaped glass tube (or two vials connected by a bridge).

-

Solvents: Methanol (MeOH), DMF, Diethyl Ether.

Step-by-Step Methodology:

-

Metal Solution (Left Arm):

-

Dissolve 0.1 mmol of Metal Salt (e.g.,

) in 5 mL MeOH. -

Note: Acetate salts are preferred over chlorides because the acetate acts as a built-in base to deprotonate the oxime.

-

-

Ligand Solution (Right Arm):

-

Dissolve 0.1 mmol of 4-(Hydroxyiminomethyl)benzamidoxime in 5 mL DMF.

-

Critical Step: Add 0.1 mmol of Triethylamine (

). This pre-deprotonates the ligand, increasing its affinity for the metal.

-

-

The Bridge (Buffer Layer):

-

Carefully fill the connecting bridge with pure MeOH/DMF (1:1 mix).

-

Technique: Tilt the tube to allow the solvent to flow gently without turbulence.

-

-

Incubation:

-

Seal the H-tube with parafilm.

-

Store in a vibration-free, dark environment at 20°C.

-

Timeline: Crystals typically appear at the interface after 5–14 days.

-

Why this works: The slow diffusion creates a concentration gradient. Nucleation occurs only in the "Goldilocks zone" where the Metal:Ligand ratio is optimal, favoring single-crystal growth over powder.

Protocol B: Solvothermal Synthesis (For MOFs/Polymers)

Best for: Zn(II), Co(II), and Lanthanides where thermodynamic stability is required.

Concept: High pressure and temperature increase the solubility of the polymeric species, allowing defect correction (Ostwald ripening) during the cooling phase.

Materials:

-

Teflon-lined stainless steel autoclave (23 mL capacity).

-

Programmable oven.

Step-by-Step Methodology:

-

Charge Preparation:

-

Mix Ligand (0.2 mmol) and Metal Nitrate (

, 0.2 mmol) in a beaker. -

Solvent System: DMF:Ethanol:

(ratio 4:3:1). -

Rationale: Water is essential here. It aids in the hydrolysis of the metal salt and often acts as a structural template.

-

-

Homogenization:

-

Sonicate the mixture for 10 minutes. A suspension is acceptable; it does not need to be fully dissolved.

-

-

Thermal Cycle:

-

Seal in the autoclave.

-

Ramp 1: Heat to 100°C over 2 hours.

-

Hold: Maintain 100°C for 48 hours.

-

Ramp 2 (Critical): Cool to room temperature at a rate of 2°C/hour .

-

-

Harvesting:

-

Filter the resulting block-shaped crystals. Wash with DMF, then Ethanol.

-

Caution: Do not dry under high vacuum immediately; the framework may collapse if solvent molecules are removed too quickly (activation).

-

Part 4: Visualization of Workflows

Experimental Workflow Diagram

Caption: Decision matrix for crystallizing 4-(Hydroxyiminomethyl)benzamidoxime complexes based on metal ion and desired topology.

Part 5: Data Summary & Characterization

Table 1: Solvent Compatibility Guide

| Solvent | Solubility (Ligand) | Role in Crystallization | Risk Factor |

| DMF | High | Primary solvent for dissolution. | High boiling point makes removal difficult; can decompose to dimethylamine at high T. |

| Methanol | Moderate | Good for metal salts; promotes H-bonding. | Rapid evaporation can lead to powder formation. |

| Water | Low | Co-solvent/Template. | Essential for solvothermal; too much causes ligand precipitation. |

| Diethyl Ether | Insoluble | Anti-solvent for vapor diffusion. | Highly volatile; requires sealed vessels. |

Key Characterization Markers (IR Spectroscopy): When the complex forms, look for these specific shifts to validate coordination before sending for X-ray:

-

Stretching: Shifts from ~1650

- Stretching: A significant shift (often to higher frequency) indicates the deprotonation of the oxime oxygen and binding to the metal.

Part 6: Troubleshooting (Self-Validating Systems)

-

Problem: The solution turned into a gel.

-

Cause: Ligand concentration too high; rapid polymerization via H-bonding.

-

Fix: Reduce concentration by 50%. Add a "monodentate blocker" like Benzoic Acid (5 mol%) to terminate chains and improve crystallinity.

-

-

Problem: Precipitate formed immediately upon mixing.

-

Cause: pH shock. The deprotonation was too fast.

-

Fix: Use the Layering Method (Protocol A). Do not mix solutions directly. Let them diffuse. Alternatively, use a weaker base (Pyridine instead of Triethylamine).

-

Part 7: References

-

Kukovec, B.-M., et al. (2025). Coordination Chemistry and Metal-involving Reactions of Amidoximes.[1][2][3] ResearchGate.[1][4]

-

Rogers, R. D., et al. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes. MDPI.

-

Alexandratos, S. D. (2022). Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction. ACS Publications.

-

University of Fribourg. (n.d.). Guide for Crystallization of Coordination Complexes.

Sources

In vitro assays for measuring amidoxime reduction rates

Application Note: In Vitro Characterization of Amidoxime Reductase Activity (mARC System)

Introduction & Scientific Rationale

Amidoximes (N-hydroxyamidines) are frequently utilized as prodrug strategies to improve the oral bioavailability of highly basic amidine/guanidine drugs (e.g., ximelagatran, dabigatran etexilate). The physiological activation of these prodrugs relies on the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system.[1][2]

Unlike Cytochrome P450 (CYP450) oxidations which utilize NADPH, the mARC system is NADH-dependent and consists of a three-protein electron transport chain located primarily on the Outer Mitochondrial Membrane (OMM).

The Three-Component System:

-

NADH-Cytochrome b5 Reductase (CYB5R): Accepts electrons from NADH.

-

Cytochrome b5 (CYB5B): Acts as the electron carrier.[3]

-

mARC (Isoforms 1 & 2): The terminal enzyme that reduces the N-O bond of the amidoxime.[4]

Critical Experimental Distinction: While CYP450s can perform some reductions under strict anaerobic conditions, mARC-mediated reduction is generally oxygen-insensitive and dominant in the liver. Therefore, this protocol utilizes NADH (not NADPH) to specifically interrogate the mARC pathway and distinguish it from CYP450 activity.

Mechanistic Visualization

The following diagram illustrates the electron transfer pathway required for amidoxime reduction. Note the critical dependence on NADH and the sequential transfer through CYB5R and CYB5B.

Caption: Electron transport chain for mARC-mediated reduction. NADH serves as the obligate electron donor.

Experimental Protocols

Protocol A: Screening Assay (Human Liver Mitochondria/Microsomes)

Purpose: High-throughput screening of prodrug activation rates in physiological tissue fractions. Note: While mARC is mitochondrial, liver microsomes (HLM) often exhibit activity due to Outer Mitochondrial Membrane (OMM) contamination or specific microsomal isoforms. However, Human Liver Mitochondria (HLMit) are the gold standard for maximal specific activity.

Materials:

-

Enzyme Source: Human Liver Mitochondria (HLMit) or Microsomes (HLM).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4 (Physiological) or 20 mM MES, pH 6.0 (Optimal Vmax for kinetic characterization).

-

Cofactor: 10 mM NADH (freshly prepared in buffer). Do NOT use NADPH.

-

Substrate: Test compound (stock in DMSO/MeOH, final organic solvent <1%).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram:

Caption: Step-by-step workflow for the kinetic time-course assay.

Step-by-Step Procedure:

-

Preparation: Dilute HLMit to 1.0 mg/mL in KPi buffer (pH 7.4).

-

Pre-incubation: Aliquot 180 µL of protein solution into 96-well plates or microcentrifuge tubes. Add 2 µL of Substrate stock (e.g., 100 µM final). Incubate at 37°C for 5 minutes.

-

Initiation: Add 20 µL of 10 mM NADH (Final conc: 1 mM). Mix gently.

-

Incubation: Incubate at 37°C with shaking.

-

Termination: At designated time points (e.g., 0, 10, 20, 30, 60 min), transfer 50 µL of reaction mixture into 150 µL of Stop Solution (ACN + IS).

-

Processing: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet protein.

-

Analysis: Inject supernatant onto HPLC or LC-MS/MS.

Protocol B: Recombinant Reconstitution Assay

Purpose: To determine specific kinetic parameters (

Enzyme Stoichiometry (Expert Insight): The reductase (CYB5R) is catalytic and turns over rapidly. A 1:1 ratio of mARC to CYB5 is recommended, with a lower ratio of reductase.

-

Standard Ratio (molar): 100 (mARC) : 100 (CYB5B) : 1 (CYB5R).

-

Example formulation: 7.5 µg mARC, 3.5 µg CYB5B, 0.08 µg CYB5R in 300 µL volume.[3]

Procedure:

-

Mix recombinant mARC1 or mARC2, CYB5B, and CYB5R in 20 mM MES buffer (pH 6.[3][4]0) or KPi (pH 7.4).[4]

-

Note: mARC often exhibits higher activity at slightly acidic pH (6.0), but 7.4 is preferred for physiological translation.

-

-

Add substrate at varying concentrations (e.g., 1 µM to 500 µM) to determine

. -

Initiate with 1 mM NADH.[4]

-

Stop reaction after 10-15 minutes (ensure linear range) using ACN.

Analytical Methods

Method A: HPLC-UV (For Benzamidoxime Model Substrate)

Benzamidoxime is the standard positive control substrate. It is reduced to Benzamidine.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 10 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm (Benzamidine max) |

| Retention | Benzamidoxime elutes earlier (more polar) than Benzamidine. |

Method B: LC-MS/MS (For Drug Candidates)

For high sensitivity and selectivity in complex matrices (microsomes).

-

Ionization: ESI Positive mode (Amidines are basic).

-

Transitions: Optimize MRM for the [M+H]+ of the Amidine product.

-

Internal Standard: Stable isotope labeled analog or structural analog (e.g., Tolbutamide).

Data Analysis & Interpretation

1. Linearity Check:

Plot Product Concentration vs. Time. Ensure the slope is linear (

2. Kinetic Parameters:

Fit the initial velocity (

3. Intrinsic Clearance (

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| No Activity | Wrong Cofactor | Ensure NADH is used, not NADPH. |

| Low Activity | Molybdenum Loss | Recombinant mARC requires Molybdenum cofactor saturation. Ensure high-quality protein prep. |

| High Background | Chemical Reduction | Run a "No Protein" control to check for non-enzymatic reduction by NADH/DTT. |

| Variability | Enzyme Instability | mARC is sensitive to freeze-thaw. Aliquot mitochondria and thaw only once. |

References

-

Clement, B. et al. (2006). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[6]Drug Metabolism Reviews . Link

-

Plitzko, B. et al. (2013).[7] The involvement of mitochondrial amidoxime reducing components 1 and 2 and mitochondrial cytochrome b5 in N-reductive metabolism in human cells.Journal of Biological Chemistry . Link

-

Kubitza, C. et al. (2018).[7] Crystal structure of human mARC1 reveals its exceptional position among eukaryotic molybdenum enzymes.[7]PNAS . Link

-

Ott, G. et al. (2015). The mammalian molybdenum enzymes of mARC.[1][2][3][6][8]Journal of Biological Inorganic Chemistry . Link

-

Havemeyer, A. et al. (2010). Mechanism of the reduction of amidoximes by the mitochondrial amidoxime reducing component (mARC).[1][4][6][9]Nature Communications . Link

Sources

- 1. pnas.org [pnas.org]

- 2. imoa.info [imoa.info]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The mammalian molybdenum enzymes of mARC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Controlling side reactions during the oximation of benzonitriles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the oximation of benzonitriles. As Senior Application Scientists, we understand that synthesizing benzamidoximes is a critical step in the development of numerous pharmaceutical agents and fine chemicals. While the reaction of a benzonitrile with hydroxylamine appears straightforward, controlling competing side reactions is paramount for achieving high yield and purity. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and controlling these undesirable pathways.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the oximation of benzonitriles.

Q1: My reaction has a low yield of the desired benzamidoxime, and I see significant amounts of benzamide in my analysis. What is the primary cause?

This is the most common issue and almost always points to hydrolysis of the benzonitrile starting material. The conditions required for oximation (presence of a nucleophile, water as a solvent or co-solvent, and basic or slightly acidic pH) are also conducive to the hydration of the nitrile group to an amide.[1][2]

Causality: The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to nucleophilic attack. While you intend for hydroxylamine (NH₂OH) to be the primary nucleophile, water can also attack this carbon, especially under non-optimized pH and temperature conditions. This leads to the formation of benzamide, which consumes your starting material and complicates purification.[3]

Below is a troubleshooting workflow to diagnose the source of low yield.

Caption: Troubleshooting workflow for low benzamidoxime yield.

Q2: How can I prevent the hydrolysis of my benzonitrile starting material to benzamide?

Controlling nitrile hydrolysis requires careful optimization of four key parameters: the choice of base, reaction temperature, solvent system, and reaction time.

Expert Insight: The goal is to create conditions where the nucleophilicity of hydroxylamine significantly outcompetes that of water. Since hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. The choice and amount of this base are critical.

| Parameter | Recommendation | Rationale |